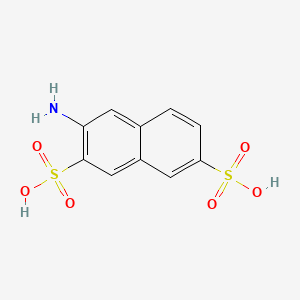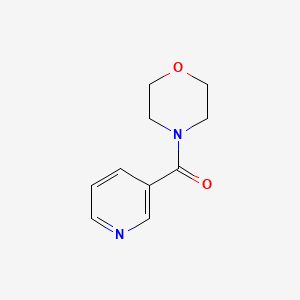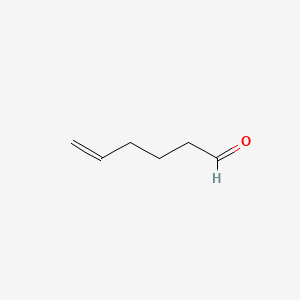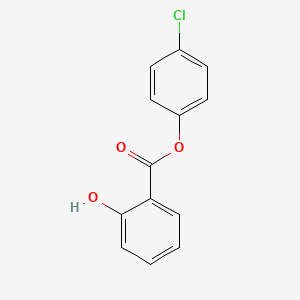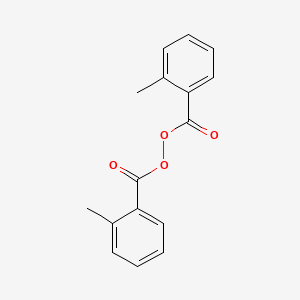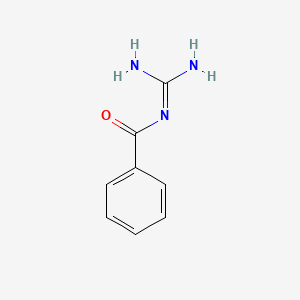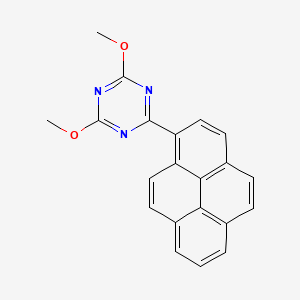
2-Naphthalenecarboxaldehyde, oxime
Descripción general
Descripción
2-Naphthalenecarboxaldehyde, oxime is an organic compound with the molecular formula C11H9NO. It is derived from 2-naphthaldehyde and hydroxylamine. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Naphthalenecarboxaldehyde, oxime can be synthesized through the reaction of 2-naphthaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium with pH adjustment to facilitate the formation of the oxime . Another method involves the use of microwave irradiation in a solvent-free environment, which has been shown to produce high yields of oximes .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the reaction of 2-naphthaldehyde with hydroxylamine hydrochloride under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxaldehyde, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the oxime can yield amines.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Produces primary or secondary amines.
Substitution: Produces a variety of substituted oxime derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxaldehyde, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-naphthalenecarboxaldehyde, oxime involves its interaction with specific molecular targets. For example, in medicinal applications, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The oxime group can also participate in hydrogen bonding and other interactions that modulate the activity of biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthaldehyde: The parent compound from which 2-naphthalenecarboxaldehyde, oxime is derived.
Benzaldehyde oxime: A similar oxime compound with a benzene ring instead of a naphthalene ring.
Acetophenone oxime: Another oxime compound with a different aromatic ring structure.
Uniqueness
This compound is unique due to its naphthalene ring structure, which imparts specific chemical properties and reactivity. This structure allows for unique interactions in biological systems and makes it a valuable compound in various applications .
Propiedades
IUPAC Name |
N-(naphthalen-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSUSMMBIMGSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343865 | |
| Record name | 2-Naphthalenecarboxaldehyde, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24091-02-9 | |
| Record name | 2-Naphthalenecarboxaldehyde, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

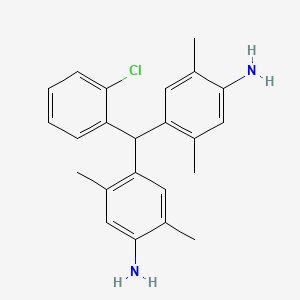
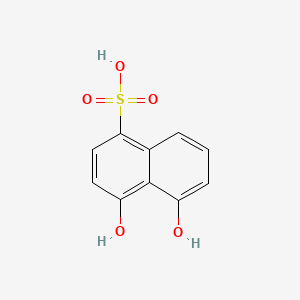
![4,4'-methylenebis[N,N-dimethyl-2-nitroaniline]](/img/structure/B1605076.png)
